An In-depth Technical Guide to 2-Bromo-6-methoxynaphthalene (CAS: 5111-65-9)
An In-depth Technical Guide to 2-Bromo-6-methoxynaphthalene (CAS: 5111-65-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-methoxynaphthalene is a key synthetic intermediate with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities. Notably, this compound serves as a crucial building block for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1][] Furthermore, emerging research suggests its potential as a tyrosine kinase inhibitor, with possible applications in oncology, particularly in cervical cancer.[3][4] This document aims to be a valuable resource for researchers and developers working with this versatile molecule.
Chemical and Physical Properties
2-Bromo-6-methoxynaphthalene is a solid organic compound at room temperature.[5] It is characterized by a naphthalene (B1677914) backbone substituted with a bromine atom at the 2-position and a methoxy (B1213986) group at the 6-position.[5] This substitution pattern imparts specific reactivity, making it a valuable precursor in various cross-coupling reactions.[5]
Table 1: Physicochemical Properties of 2-Bromo-6-methoxynaphthalene
| Property | Value | Reference |
| CAS Number | 5111-65-9 | [6][7] |
| Molecular Formula | C₁₁H₉BrO | [6] |
| Molecular Weight | 237.09 g/mol | [6] |
| Melting Point | 106-109 °C | [1][8] |
| Boiling Point | 189-199 °C at 20 Torr | [6] |
| Appearance | White to off-white crystalline powder | [9] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; sparingly soluble in water. | [5] |
| SMILES | COc1ccc2cc(Br)ccc2c1 | [8] |
| InChI | 1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | [8] |
| InChIKey | AYFJBMBVXWNYLT-UHFFFAOYSA-N | [8] |
Synthesis and Reactions
2-Bromo-6-methoxynaphthalene is a versatile intermediate in organic synthesis. The bromine substituent makes it amenable to various cross-coupling reactions, such as the Heck and Suzuki reactions, for the formation of carbon-carbon bonds.[5]
Synthesis of 2-Bromo-6-methoxynaphthalene
A common method for the synthesis of 2-Bromo-6-methoxynaphthalene involves the bromination of 2-methoxynaphthalene (B124790).
Experimental Protocol: Bromination of 2-Methoxynaphthalene
-
Materials: 2-methoxynaphthalene, Bromine, Glacial Acetic Acid, Iron powder, Dichloromethane, 5% Sodium Hydroxide (B78521) solution, Isobutanol.
-
Procedure:
-
Prepare a solution of bromine in glacial acetic acid.
-
To a well-stirred suspension of 2-methoxynaphthalene in glacial acetic acid heated to 30°C, add the bromine solution dropwise over 35 minutes, maintaining the reaction temperature between 40-45°C.
-
After the addition is complete, stir the mixture for 1.5 hours at 45°C.
-
Gradually add iron powder to the reaction mixture over 1.5 hours, controlling the exotherm with a cold bath.
-
Continue stirring at 45°C until thin-layer chromatography (TLC) indicates the disappearance of the dibrominated intermediate.
-
Dilute the reaction mixture with water and filter the precipitate.
-
Wash the solid with water and then dissolve it in dichloromethane.
-
Wash the organic layer with 5% sodium hydroxide solution, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.
-
Recrystallize the crude product from isobutanol to obtain pure 2-Bromo-6-methoxynaphthalene.
-
Diagram: Synthesis of 2-Bromo-6-methoxynaphthalene
Caption: Workflow for the synthesis of 2-Bromo-6-methoxynaphthalene.
Heck Reaction for the Synthesis of Nabumetone
2-Bromo-6-methoxynaphthalene is a key starting material for the synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID).[1][]
Experimental Protocol: Heck Reaction
-
Materials: 2-Bromo-6-methoxynaphthalene, Methyl vinyl ketone, Palladium(II) acetate, Triphenylphosphine (B44618), Triethylamine (B128534), Acetonitrile.
-
Procedure:
-
In a reaction vessel, dissolve 2-Bromo-6-methoxynaphthalene, palladium(II) acetate, and triphenylphosphine in acetonitrile.
-
Add triethylamine and methyl vinyl ketone to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and filter it to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain 4-(6-methoxy-2-naphthyl)but-3-en-2-one.
-
The unsaturated ketone is then selectively hydrogenated (e.g., using H₂ gas with a Pd/C catalyst) to yield Nabumetone.
-
Diagram: Heck Reaction for Nabumetone Synthesis
Caption: Heck reaction for the synthesis of Nabumetone.
Suzuki Coupling Reactions
The bromine atom in 2-Bromo-6-methoxynaphthalene allows for its participation in Suzuki coupling reactions, a powerful method for forming biaryl compounds.
General Experimental Protocol: Suzuki Coupling
-
Materials: 2-Bromo-6-methoxynaphthalene, an appropriate boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., toluene, DMF, or a mixture of dioxane and water).
-
Procedure:
-
Combine 2-Bromo-6-methoxynaphthalene, the boronic acid, the palladium catalyst, and the base in a reaction flask.
-
Add the degassed solvent to the mixture.
-
Heat the reaction under an inert atmosphere with stirring for several hours until the starting material is consumed (monitored by TLC or GC).
-
After cooling, perform an aqueous workup to remove the inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Biological Activity and Potential Applications
2-Bromo-6-methoxynaphthalene has garnered interest for its potential biological activities, particularly in the areas of anti-inflammatory and anti-cancer research.[3]
Anti-inflammatory Properties
As a precursor to Nabumetone, 2-Bromo-6-methoxynaphthalene is intrinsically linked to anti-inflammatory drug development.[1] While Nabumetone itself is a pro-drug that is converted to the active COX inhibitor, 6-methoxy-2-naphthylacetic acid (6-MNA), in the body, the parent molecule and its derivatives are of interest for their potential anti-inflammatory effects.
Tyrosine Kinase Inhibition and Anti-Cancer Potential
There is emerging evidence suggesting that 2-Bromo-6-methoxynaphthalene possesses tyrosine-protein inhibitor properties.[3][4] Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, making tyrosine kinase inhibitors a major class of anti-cancer drugs.
While the specific tyrosine kinases inhibited by 2-Bromo-6-methoxynaphthalene have not been fully elucidated, its classification as a potential inhibitor of neuronal signaling protein tyrosine kinases/receptor tyrosine kinases (RTKs), including the Trk family of receptors, points towards a potential mechanism of action.[3] The Trk receptors are involved in neuronal development and survival, but their aberrant activation has also been implicated in various cancers.
In the context of cervical cancer, where this compound has shown inhibitory activity, several signaling pathways are known to be dysregulated, including the PI3K/Akt/mTOR and MAPK pathways.[10][11][12] It is plausible that 2-Bromo-6-methoxynaphthalene exerts its anti-cancer effects by modulating one or more of these critical pathways.
Diagram: Putative Signaling Pathway Inhibition in Cancer Cells
Caption: Putative signaling pathways inhibited by 2-Bromo-6-methoxynaphthalene.
Safety and Handling
2-Bromo-6-methoxynaphthalene should be handled with care in a laboratory setting. It is harmful if swallowed.[8] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[8]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Conclusion
2-Bromo-6-methoxynaphthalene is a valuable and versatile chemical intermediate with established importance in the synthesis of the anti-inflammatory drug Nabumetone. Its utility in organic synthesis is well-documented, particularly in palladium-catalyzed cross-coupling reactions. The emerging data on its potential as a tyrosine kinase inhibitor opens up exciting new avenues for research in oncology and other areas of drug discovery. This technical guide provides a solid foundation of its properties, synthesis, reactions, and potential biological activities to aid researchers and drug development professionals in their work with this promising molecule. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully realize its therapeutic potential.
References
- 1. 2-溴-6-甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AKT Inhibitors Promote Cell Death in Cervical Cancer through Disruption of mTOR Signaling and Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic regulation of EGFR effector and feedback signaling in pancreatic cancer cells requires K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-溴-6-甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Bromo-6-methoxynaphthalene | CymitQuimica [cymitquimica.com]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. Targeted PI3K/AKT/mTOR therapy for metastatic carcinomas of the cervix: A phase I clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visnagin inhibits cervical cancer cells proliferation through the induction of apoptosis and modulation of PI3K/AKT/mTOR and MAPK signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
